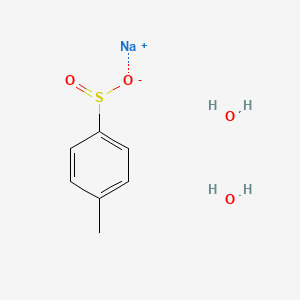

Sodium toluene-4-sulphinate dihydrate

Description

Significance of Sodium Toluene-4-Sulphinate Dihydrate in Contemporary Chemical Sciences

The significance of this compound in modern chemical sciences lies primarily in its role as a readily available and versatile source of the p-toluenesulfinyl and p-toluenesulfonyl moieties. These functional groups are integral components of numerous valuable organosulfur compounds. nih.gov Organosulfur compounds are a broad class of molecules that feature prominently in medicinal chemistry, materials science, and agrochemicals. The ability to efficiently introduce the sulfonyl group into organic molecules is crucial for the synthesis of various pharmaceuticals. nih.gov

Research has demonstrated that sulfinate salts are stable, easy to handle, and serve as excellent precursors for generating sulfonyl radicals. This reactivity is harnessed in a multitude of synthetic strategies to construct complex molecular architectures. The compound's utility extends to its role as an intermediate in the production of dyes and as a curing agent for certain materials. chemicalbook.com

Overview of the Chemical Compound's Role as a Versatile Synthetic Reagent

Sodium toluene-4-sulphinate is a multifaceted synthetic reagent, capable of participating in a wide array of chemical reactions. Its versatility stems from the ability of the sulfinate group to act as a nucleophile or to be oxidized to a sulfonyl radical, enabling the formation of new carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. nih.gov This reactivity makes it an indispensable tool for organic chemists.

Key applications in synthesis include:

Sulfonylation Reactions: It is widely used to introduce the tosyl (p-toluenesulfonyl) group, a common protecting group and a key functional group in many biologically active molecules. This includes the synthesis of sulfones, such as vinyl sulfones and allylic sulfones, which are important building blocks in organic synthesis. nih.gov

Radical Reactions: The compound can generate a tosyl radical (CH₃C₆H₄SO₂•) under various conditions (e.g., using oxidants or photoredox catalysis). This radical can then participate in addition reactions to alkenes and alkynes, or in C-H functionalization reactions, allowing for the formation of C-S bonds in a controlled manner. rsc.org

Catalysis: It has been employed as a non-oxidizing catalyst in specific organic transformations. americanelements.com

Intermediate for Synthesis: It serves as a key intermediate for synthesizing biologically active compounds, pharmaceuticals, and dispersal dyes. chemicalbook.comamericanelements.com

The table below summarizes some of the key synthetic transformations involving sodium toluene-4-sulphinate.

| Reaction Type | Reactant | Product Class | Significance |

| Michael Addition | α,β-Unsaturated Compounds | β-Keto Sulfones | Synthesis of versatile synthetic intermediates. nih.gov |

| Radical Addition | Alkenes/Alkynes | Vinyl/Allylic Sulfones | Formation of important building blocks for pharmaceuticals. nih.govrsc.org |

| Coupling Reactions | Aryl Halides | Diaryl Sulfones | Construction of core structures in medicinal chemistry. |

| Reaction with Amines | Amines/Amine Derivatives | Sulfonamides | Synthesis of a critical class of antibacterial drugs. rsc.org |

Scope and Objectives of Research on this compound

Contemporary research on this compound is focused on expanding its synthetic utility and developing more sustainable and efficient chemical methodologies. A primary objective is the development of novel catalytic systems that utilize this reagent for challenging chemical transformations.

The main areas of ongoing research include:

Photoredox and Electrochemical Synthesis: A significant research thrust is the use of visible-light photoredox catalysis and electrochemistry to generate sulfonyl radicals from sodium toluene-4-sulphinate under mild conditions. nih.gov This approach avoids the use of harsh oxidants and aligns with the principles of green chemistry.

C-H Functionalization: Researchers are actively exploring the use of the reagent for the direct sulfonylation of C-H bonds. This strategy offers a more atom-economical route to complex organosulfur compounds by bypassing the need for pre-functionalized starting materials. rsc.org

Multicomponent Reactions: The design of one-pot reactions involving sodium toluene-4-sulphinate and multiple other reactants is a key objective. rsc.org These reactions allow for the rapid construction of complex molecules from simple precursors, increasing synthetic efficiency.

Development of New Synthetic Methods: Continuous efforts are being made to discover new reactions and applications for sodium toluene-4-sulphinate, further solidifying its role as a powerful building block in the synthesis of diverse organosulfur compounds. nih.gov

The overarching goal of this research is to harness the unique reactivity of sodium toluene-4-sulphinate to develop innovative and practical synthetic methods for academic and industrial applications.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-methylbenzenesulfinate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S.Na.2H2O/c1-6-2-4-7(5-3-6)10(8)9;;;/h2-5H,1H3,(H,8,9);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGHAVFTFDQINN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635534 | |

| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7257-26-3 | |

| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of Sodium Toluene 4 Sulphinate Dihydrate

Established Synthetic Routes to Sodium Toluene-4-Sulphinate and its Hydrates

The traditional synthesis of sodium toluene-4-sulphinate and its hydrated forms relies on well-established chemical transformations. These methods are widely practiced due to their reliability and the availability of starting materials.

Reduction of Toluene-4-Sulphonyl Chloride Precursors

A common and effective method for the synthesis of sodium toluene-4-sulphinate is the reduction of toluene-4-sulphonyl chloride. This process can be achieved using various reducing agents, with reaction conditions influencing the yield and purity of the product.

One of the most frequently employed reducing agents is zinc dust in an aqueous medium. The reaction involves the treatment of toluene-4-sulphonyl chloride with zinc dust, typically in the presence of sodium carbonate or sodium hydroxide (B78521) to maintain alkaline conditions. rsc.orgnih.gov The reaction proceeds via the reductive cleavage of the sulfur-chlorine bond.

Another established reducing agent is sodium sulfite (B76179) (Na₂SO₃) . In this method, toluene-4-sulphonyl chloride is reacted with sodium sulfite in an aqueous solution, often with the addition of a base like sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. rsc.orgnih.gov This approach is favored for its operational simplicity and the use of a readily available and inexpensive reagent.

Hydrazine hydrate (B1144303) in the presence of sodium carbonate has also been utilized for the reduction of sulfonyl chlorides to the corresponding sulfinates. This method offers an alternative route to the desired product. chemicalbook.com

The following table summarizes typical reaction conditions for these reduction methods:

| Reducing Agent | Precursor | Solvent | Base | Typical Reaction Conditions | Reference |

| Zinc Dust | Toluene-4-sulphonyl chloride | Water | Sodium Carbonate | Heating the aqueous mixture. | rsc.orgnih.gov |

| Sodium Sulfite | Toluene-4-sulphonyl chloride | Water | Sodium Bicarbonate | Heating the aqueous solution at 70-80°C for several hours. | rsc.orgnih.gov |

| Hydrazine Hydrate | Benzenesulfonyl chloride (example) | Water | Sodium Carbonate | Heating at 80°C for 2 hours. | chemicalbook.com |

Strategies Employing Sulfur Dioxide Surrogates

To avoid the handling of gaseous sulfur dioxide, which is toxic and difficult to manage in a laboratory setting, various sulfur dioxide surrogates have been developed. These compounds release SO₂ in situ or react in a manner equivalent to SO₂.

A notable example is the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) . This solid, stable reagent serves as a convenient source of sulfur dioxide. In a typical procedure, an organometallic reagent, such as an aryl magnesium or aryl lithium species generated in situ from an aryl bromide, is treated with DABSO. nih.gov The resulting intermediate is then quenched with an aqueous solution of a sodium salt, such as sodium carbonate, to yield the sodium arylsulfinate. nih.gov This method provides a safer and more manageable alternative to using gaseous SO₂.

Advanced and Green Synthetic Approaches to Sodium Toluene-4-Sulphinate Dihydrate

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods for this compound. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.

One green approach involves the use of water as a solvent for the reduction of toluene-4-sulphonyl chloride. rsc.orgnih.gov Water is an abundant, non-toxic, and non-flammable solvent, making it an excellent choice for sustainable chemical processes. The use of water as the reaction medium in the established reduction methods significantly improves the environmental profile of the synthesis.

Furthermore, the development of catalytic methods is a key area of advancement. While specific catalytic syntheses for sodium toluene-4-sulphinate are still emerging, the broader field of sulfinate synthesis is exploring the use of transition metal catalysts to facilitate the reaction under milder conditions and with higher efficiency. The use of reusable catalysts can also contribute to the sustainability of the process. For instance, sodium toluene-4-sulfonate has been investigated as a reusable and eco-friendly catalyst in other organic reactions, highlighting the potential for catalytic systems in related chemistries. researchgate.net

Reactivity and Reaction Pathways of Sodium Toluene 4 Sulphinate Dihydrate

Fundamental Reactivity Modes of the Toluene-4-Sulphinate Anion

The toluene-4-sulphinate anion (CH₃C₆H₄SO₂⁻) is the reactive species derived from sodium toluene-4-sulphinate. Its chemical behavior is governed by the presence of lone pairs on both the sulfur and oxygen atoms, as well as the potential for single-electron transfer, enabling it to engage in nucleophilic, electrophilic, and radical pathways. rsc.org

In its most common role, the toluene-4-sulphinate anion acts as a nucleophile. The sulfur atom, being a soft nucleophile, can attack various electrophilic centers. This reactivity is fundamental to the formation of sulfones and other organosulfur compounds. For instance, in the presence of a suitable electrophile, the sulfinate anion can participate in substitution reactions to form new carbon-sulfur bonds. acs.org

Under specific conditions, sodium sulfinates can also serve as electrophilic reagents. rsc.org For example, in the presence of a strong acid, the sulfinic acid can be protonated, making the sulfur atom more susceptible to attack by nucleophiles. This mode of reactivity is less common than its nucleophilic counterpart but is crucial for certain synthetic transformations, such as the synthesis of trifluoromethyl thiosulfonates where sodium trifluoromethanesulfinate acts as an electrophilic thiolating reagent. rsc.org

A significant aspect of sodium toluene-4-sulphinate's chemistry is its ability to serve as a precursor for the toluene-4-sulfonyl radical (CH₃C₆H₄SO₂•). researchgate.net This reactivity has been extensively explored in recent years, particularly in the context of radical-mediated bond-forming reactions. researchgate.net The generation of the sulfonyl radical opens up a wide range of synthetic possibilities, allowing for reactions with substrates like alkenes, alkynes, and arenes. researchgate.net Sodium sulfinates are considered stable and easy-to-handle sources for generating these highly reactive intermediates. researchgate.netresearchgate.net

Generation and Chemical Transformations of Sulfonyl Radicals

The toluene-4-sulfonyl radical is a key intermediate that can be generated from sodium toluene-4-sulphinate through various methods, including thermal or photolytic cleavage of precursor molecules and, more recently, through photoredox catalysis. acs.orgcam.ac.ukrsc.org Visible-light-activated processes, often employing iridium-based photocatalysts, have become a popular method for generating sulfonyl radicals under mild, redox-neutral conditions. rsc.orgresearchgate.net

Once generated, these sulfonyl radicals undergo a variety of chemical transformations. A primary reaction is their addition to carbon-carbon multiple bonds, such as those in alkenes and alkynes. researchgate.net This addition leads to the formation of a new carbon-centered radical, which can then be trapped or participate in further reactions, such as cyclizations or atom transfer reactions. nih.gov For example, sulfonyl radicals can be trapped by electron-deficient olefins to form various dialkyl sulfones in good to excellent yields. acs.orgcam.ac.uk This radical pathway provides a powerful alternative to traditional methods for synthesizing sulfonylated compounds. rsc.org

Overview of Key Bond-Forming Reactions

The versatile reactivity of sodium toluene-4-sulphinate makes it a valuable building block for constructing various types of chemical bonds, most notably sulfur-sulfur (S–S), nitrogen-sulfur (N–S), and carbon-sulfur (C–S) bonds. rsc.org

The formation of a sulfur-sulfur bond is a key reaction of sodium toluene-4-sulphinate, leading to the synthesis of thiosulfonates (R-SO₂S-R¹). rsc.org These reactions typically involve the coupling of the sulfinate with a sulfur-containing electrophile, such as a thiol or a disulfide.

Several methods have been developed to facilitate this transformation. For instance, copper-catalyzed reactions have proven effective for the sulfenylation of disulfides and diselenides with sodium sulfinates, proceeding efficiently under air at ambient temperatures to give thiosulfonates in high yields. rsc.org Similarly, iron(III) chloride (FeCl₃) can catalyze the coupling of thiols with sodium sulfinates under aerobic conditions to provide a wide range of symmetrical and unsymmetrical thiosulfonates. rsc.org

Below is a table summarizing representative reactions for S–S bond formation using sodium arenesulfinates.

| Reactants | Catalyst/Conditions | Product Type | Yield (%) |

| Thiols and Sodium Arenesulfinates | CuI–Phen·H₂O, Aerobic | Thiosulfonates | 40–96 |

| Thiols and Sodium Arenesulfinates | FeCl₃, Aerobic | Thiosulfonates | 83–96 |

| Disulfides and Sodium Arenesulfinates | Copper-catalyzed, Air | Thiosulfonates | Good to High |

| Diselenides and Sodium Arenesulfinates | Copper-catalyzed, Air | Selenosulfonates | Good to High |

This table presents generalized findings on the synthesis of thiosulfonates from sodium sulfinates and various sulfur compounds under different catalytic conditions. The data is based on research findings reported in the literature. rsc.org

Nitrogen-Sulfur (N–S) Bond Formation

The formation of a nitrogen-sulfur bond is a cornerstone of sulfonamide synthesis, a class of compounds with significant applications. Sodium p-toluenesulfinate is a key reagent in oxidative amination reactions to produce these valuable molecules. Various methodologies have been developed to facilitate this transformation, often employing a catalyst and an oxidant to couple the sulfinate with a diverse range of primary and secondary amines.

One notable method involves an iodine-mediated reaction where sodium sulfinates react with amines in an aqueous medium at room temperature. rsc.orgrsc.org This approach is recognized for being environmentally friendly and convenient. Another effective protocol utilizes sodium iodide (NaI) as a catalyst under aerobic conditions. In this system, various amines, including aliphatic, aromatic, and benzylic types, react efficiently with sodium p-toluenesulfinate to yield the corresponding sulfonamides in moderate to good yields.

Researchers have also developed alternative metal-free conditions. For instance, the use of (n-C4H9)4NBr and m-chloroperbenzoic acid at room temperature facilitates the coupling of primary and secondary amines with sodium p-toluenesulfinate, producing sulfonamides in yields ranging from 39–89%. These methods highlight the adaptability of sodium p-toluenesulfinate in forming N-S bonds under various oxidative conditions, providing access to a wide array of sulfonamides.

| Amine Type | Catalyst/Mediator | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| Primary/Secondary | Iodine (I₂) | Water, Room Temperature | Good to Excellent | rsc.orgrsc.org |

| Aliphatic, Aromatic, Benzylic | Sodium Iodide (NaI) | Aerobic Conditions | Moderate to Good | nih.gov |

| Primary/Secondary (including cyclic) | (n-C₄H₉)₄NBr / m-CPBA | Room Temperature | 39-89% | - |

Carbon-Sulfur (C–S) Bond Formation

The creation of carbon-sulfur bonds is fundamental to the synthesis of sulfones, a class of organosulfur compounds with broad utility. Sodium p-toluenesulfinate is a widely used precursor for sulfones, primarily through its reaction with various carbon electrophiles. thieme-connect.com The sulfinate anion acts as an effective nucleophile, displacing leaving groups from alkylating or arylating agents.

The classical approach involves the S-alkylation of sodium p-toluenesulfinate with alkyl halides, such as methyl iodide, to produce alkyl aryl sulfones. thieme-connect.comorgsyn.org This nucleophilic substitution reaction is a straightforward and high-yielding method for constructing C-S bonds. The reactivity of the sulfinate extends to other electrophiles as well, including epoxides and Michael acceptors. thieme-connect.com

Beyond simple alkylation, metal-catalyzed cross-coupling reactions have expanded the scope of C–S bond formation using sodium sulfinates. Copper- and palladium-catalyzed reactions, for example, enable the coupling of sodium p-toluenesulfinate with aryl or vinyl halides. thieme-connect.com Furthermore, innovative methods like the FeCl₃-catalyzed β-sulfonation of α,β-unsaturated carbonyl compounds demonstrate the versatility of this reagent in more complex transformations. nih.gov These diverse methodologies underscore the importance of sodium p-toluenesulfinate as a building block for synthesizing a wide range of sulfone-containing molecules.

| Electrophile | Reaction Type | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Alkyl Halides (e.g., Methyl Iodide) | S-Alkylation | - | Alkyl Aryl Sulfones | thieme-connect.comorgsyn.org |

| Aryl/Vinyl Halides | Cross-Coupling | Copper or Palladium | Diaryl/Aryl Vinyl Sulfones | thieme-connect.com |

| α,β-Unsaturated Carbonyls | β-Sulfonation | FeCl₃ / TMSCl | β-Sulfonyl Carbonyls | nih.gov |

| Epoxides | Ring-Opening | - | β-Hydroxy Sulfones | thieme-connect.com |

Disproportionation Reactions Involving Sodium Toluene-4-Sulphinate

Sodium toluene-4-sulphinate is relatively stable; however, its corresponding free acid, p-toluenesulfinic acid, is known to undergo disproportionation, particularly in aqueous or acidic conditions and upon heating. acs.orgorgsyn.org This reaction involves the conversion of the sulfinic acid, where sulfur is in the +4 oxidation state, into two different sulfur-containing products with sulfur in higher and lower oxidation states.

3 ArSO₂H → ArSO₂SAr + ArSO₃H + H₂O

In this reaction, three molecules of p-toluenesulfinic acid (ArSO₂H) are converted into one molecule of the corresponding p-tolyl p-toluenethiosulfonate (ArSO₂SAr) and one molecule of p-toluenesulfonic acid (ArSO₃H). acs.orgvaia.com In the thiosulfonate, one sulfur atom is in a lower oxidation state, while in the sulfonic acid, the sulfur atom is in a higher (+6) oxidation state.

Kinetic studies have shown that the reaction is second-order with respect to the sulfinic acid concentration and is catalyzed by acid. acs.orgvaia.comchegg.com The mechanism is believed to proceed through unstable intermediates. One postulated pathway involves the formation of a sulfenic acid (ArSOH), which is highly reactive. acs.org Another proposed mechanism suggests an initial equilibrium between the sulfinic acid and an anhydride-like intermediate (p-toluenesulfinyl p-tolyl sulfone), which then rearranges to form the final products. This inherent instability of the free acid is a key consideration when using sodium toluene-4-sulphinate in acidic reaction media.

Applications of Sodium Toluene 4 Sulphinate Dihydrate in Organic Synthesis

As a Versatile Building Block for Organosulfur Compound Synthesis

Sodium toluene-4-sulphinate is a powerful and adaptable building block for creating a range of valuable organosulfur compounds. rsc.org It serves as a key reagent for the formation of S–S, N–S, and C–S bonds, which are fundamental to the structure of many important molecules. rsc.org

Thiosulfonates are a class of organosulfur compounds that can be efficiently synthesized using sodium toluene-4-sulphinate. Various methods have been developed that leverage this reagent to form the characteristic S-S bond of thiosulfonates.

One common approach involves the coupling of sodium sulfinates with thiols under aerobic conditions. nih.gov For instance, a Copper(I) iodide-phenanthroline complex can catalyze the sulfenylation reaction between various thiols and sulfinates, producing the desired thiosulfonates in yields ranging from 40% to 96%. rsc.orgnih.gov A similar transformation can be achieved using iron(III) chloride as a catalyst, which facilitates the coupling of both arene and alkanethiols with aromatic and aliphatic sulfinates, affording symmetrical and unsymmetrical thiosulfonates in high yields (83–96%). rsc.orgnih.gov

Another strategy is the copper-catalyzed sulfenylation of disulfides and diselenides with sodium sulfinates at ambient temperature in the presence of air. rsc.org This method effectively forms S-S and Se-S bonds, leading to good to high yields of thiosulfonates and selenosulfonates. rsc.org

| Catalyst/Reagent | Co-reactant | Product | Yield (%) |

| CuI–Phen·H₂O | Thiols | Thiosulfonates | 40–96 rsc.orgnih.gov |

| FeCl₃ | Thiols | Thiosulfonates | 83–96 rsc.orgnih.gov |

| Copper Catalyst | Disulfides/Diselenides | Thiosulfonates/Selenosulfonates | Good to High rsc.org |

Sulphonamides are a critical class of compounds, particularly known for their applications in medicinal chemistry. Sodium toluene-4-sulphinate serves as an effective starting material for the construction of the N-S bond in these molecules.

A variety of catalytic systems have been employed to facilitate the reaction between sodium sulfinates and amines. Copper-catalyzed methods have been described for the chemoselective oxidative coupling of amines with sodium sulfinates, using either oxygen or DMSO as the oxidant, to produce sulphonamides in good to high yields. rsc.org In a different approach, a sodium iodide-catalyzed oxidative amination of primary and secondary amines with sodium sulfinates has been reported. rsc.org This reaction uses ethylene (B1197577) dibromide (EDB) under aerobic conditions, and it is effective for a range of amines, including aliphatic, aromatic, and benzylic types, which react with sodium p-toluenesulfinate to yield sulphonamides in moderate to good yields. rsc.org Metal-free synthesis is also possible; for example, molecular iodine can mediate the coupling of various amines with sodium sulfinates at room temperature. rsc.org

| Catalyst/Reagent | Co-reactant | Oxidant/Conditions | Yield (%) |

| Copper Catalyst | Primary/Secondary Amines | O₂ or DMSO | Good to High rsc.org |

| NaI / EDB | Primary/Secondary Amines | Aerobic | Moderate to Good rsc.org |

| Molecular Iodine | Various Amines | Room Temperature | Not specified rsc.org |

| Hypervalent Iodine | Primary/Secondary Amines | Mild Conditions | 30–81 rsc.org |

The formation of carbon-sulfur (C-S) bonds to create sulphides (thioethers) is another application of sodium sulfinates, although it is often part of a multi-step or radical-based process. rsc.org While direct displacement reactions to form sulphides are less common than for sulphones, sodium sulfinates are recognized as versatile partners for constructing C–S bonds. rsc.org The synthesis of sulphides often relies on generating a sulfur-centered radical or using the sulfinate as a precursor in more complex, metal-catalyzed cross-coupling reactions. organic-chemistry.org The versatility of sodium sulfinates in C-S bond formation underscores their importance as a foundational reagent in organosulfur chemistry. rsc.org

Sulphones are readily synthesized from sodium toluene-4-sulphinate, which acts as an excellent nucleophile or radical precursor for forming C-S bonds. rsc.org A straightforward and widely used method is the alkylation of sodium p-toluenesulfinate with alkylating agents. For example, methyl p-tolyl sulphone can be prepared by reacting sodium p-toluenesulfinate with dimethyl sulfate.

The versatility of this reagent is further demonstrated in the synthesis of more complex sulphones, such as vinyl, allylic, and β-keto sulphones. rsc.org Palladium-catalyzed stereoselective sulfonylation of vinylethylene carbonates with sodium sulfinates provides access to (Z)-allylic sulfones in good to high yields and with excellent stereoselectivity. chemicalland21.com Catalyst-free reactions are also possible; Morita–Baylis–Hillman (MBH) carbonates derived from methyl acrylate (B77674) react smoothly with sodium p-toluenesulfinate to produce densely functionalized trisubstituted allylic sulfones in yields of 71-98%. chemicalland21.com Furthermore, β-keto sulphones can be obtained through a BF₃·OEt₂-mediated oxysulfonylation of alkynes with sodium sulfinates, using oxygen from the air as the oxidant. mdpi.com

| Co-reactant | Catalyst/Conditions | Product Type | Yield (%) |

| Vinylethylene Carbonates | Palladium Catalyst | (Z)-Allylic Sulphones | Good to High chemicalland21.com |

| MBH Carbonates | Catalyst-Free | Allylic Sulphones | 71–98 chemicalland21.com |

| Alkynes | BF₃·OEt₂ / Air | β-Keto Sulphones | Good mdpi.com |

Role as a Catalyst in Organic Transformations

Beyond its primary role as a stoichiometric reagent and building block, sodium p-toluenesulfinate has been identified as having catalytic applications in certain organic reactions.

Sodium p-toluenesulfinate is described in chemical literature from suppliers as a non-oxidizing catalyst. chemicalland21.combloomtechz.com This suggests it can facilitate chemical transformations without changing the oxidation state of the reactants. However, detailed, peer-reviewed research studies providing specific examples and mechanistic insights into its role purely as a non-oxidizing catalyst are not widely prevalent. While its conjugate acid, p-toluenesulfonic acid, is a well-known non-oxidizing acid catalyst, the catalytic activity of the sodium salt itself is less documented in primary scientific literature. chemicalland21.com Therefore, while its potential in this capacity is noted, further research is required to fully characterize its applications as a non-oxidizing catalyst in organic synthesis.

Catalysis in Stereoselective and Asymmetric Processes

While not typically employed as a direct catalyst in asymmetric reactions, sodium p-toluenesulfinate is a critical starting material for the synthesis of highly influential chiral auxiliaries and ligands that are pivotal in stereoselective and asymmetric catalysis. americanelements.comamericanelements.com Its most notable application in this context is in the preparation of enantiopure p-toluenesulfinate esters, such as menthyl p-toluenesulfinate.

The Andersen-Solladié synthesis is a classic and reliable method for generating enantiopure sulfoxides, which begins with sodium p-toluenesulfinate. thieme-connect.deresearchgate.net In this procedure, the sulfinate salt is first converted to p-toluenesulfinyl chloride. This intermediate is then reacted with a chiral alcohol, like (-)-menthol. The resulting mixture of diastereomeric menthyl p-toluenesulfinate esters can be separated through crystallization. thieme-connect.deorgsyn.org Subsequent epimerization and further crystallization cycles can maximize the yield of the desired (S)-diastereomer. thieme-connect.de

These enantiomerically pure sulfinate esters are indispensable reagents. They are widely used as chiral auxiliaries to control the stereochemical outcome of reactions. For instance, (S)-(−)-menthyl p-toluenesulfinate is a key precursor for preparing chiral sulfoxides, which are themselves used to direct the stereoselective synthesis of 3-substituted cyclopentanones. orgsyn.org The sulfinyl group's ability to direct incoming reagents to one face of a molecule allows for the construction of specific stereocenters, a fundamental challenge in the synthesis of pharmaceuticals and other bioactive compounds.

The process can be summarized as follows:

Activation : Sodium p-toluenesulfinate is reacted with an activating agent, such as thionyl chloride, to form p-toluenesulfinyl chloride. orgsyn.org

Esterification : The sulfinyl chloride is treated with a chiral alcohol (e.g., (-)-menthol) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to yield a mixture of diastereomeric sulfinate esters. thieme-connect.deorgsyn.org

This role as a foundational block for powerful chiral auxiliaries underscores the indirect but essential contribution of sodium toluene-4-sulphinate to the field of asymmetric synthesis. thieme-connect.de

Green Catalysis in Aqueous Media

The principles of green chemistry encourage the use of environmentally benign solvents, with water being the ideal choice. Sodium toluene-4-sulphinate has demonstrated utility in reactions performed in aqueous media, contributing to more sustainable synthetic protocols. Its water solubility facilitates its use in these systems, often avoiding the need for hazardous organic solvents. nuomengchemical.com

A notable example is the iodosulfonylation of alkynes. Research has shown that various alkynes can react with sodium sulfinates, including sodium p-toluenesulfinate, and iodine in an aqueous medium at reflux temperatures. This method provides a convenient and straightforward route to highly functionalized β-iodovinyl sulfones. rsc.org The use of water as the solvent is a key feature of this green methodology.

The reaction between substituted acetylenic ketones and sodium p-toluenesulfinate in water yields the corresponding β-iodo-α-sulfonyl vinyl ketones in good yields. rsc.org This transformation highlights the compatibility of the sulfinate salt with aqueous conditions and its ability to participate in efficient bond-forming reactions without the need for organic solvents.

| Alkyne Substrate | Product | Yield |

|---|---|---|

| Substituted Acetylenic Ketones | β-iodo-α-sulfonyl vinyl ketones | Good |

| Propargyl Alcohols | β-iodovinyl sulfones | Moderate to Good |

| 1,3-Diynes | β-iodovinyl sulfones | Moderate to Good |

The ability to perform such transformations in water not only reduces the environmental impact but can also simplify workup procedures and, in some cases, enhance reaction rates and selectivities.

Applications in Free Radical Reactions

Sodium p-toluenesulfinate is a widely used and effective precursor for the generation of the p-toluenesulfonyl radical (p-TolSO₂•). tandfonline.com This reactive intermediate is valuable in a variety of synthetic transformations, particularly in addition and cyclization reactions. researchgate.netwikipedia.org The sulfonyl radical can be generated from the sulfinate salt under oxidative conditions, often employing a metal catalyst like copper(II) acetate (B1210297) or through photo-induced processes. tandfonline.commdpi.com

Once generated, the p-toluenesulfonyl radical readily participates in reactions with unsaturated C-C bonds. mdpi.com Key applications include:

Addition to Alkenes and Alkynes : The sulfonyl radical adds to double and triple bonds to form new carbon-sulfur bonds. This is a foundational step in the synthesis of vinyl and alkyl sulfones, which are important structural motifs in medicinal chemistry. rsc.org

Radical Cascade Cyclizations : In substrates containing multiple unsaturated bonds, the initial addition of the sulfonyl radical can trigger a cascade of intramolecular cyclization events. This provides a powerful method for rapidly constructing complex polycyclic structures from simple acyclic precursors. tandfonline.commdpi.com For example, 1,6-dienes can undergo a sulfonyl radical-induced cyclization to form five-membered rings. tandfonline.com

Difunctionalization of Alkenes : Sodium p-toluenesulfinate can be used in three-component reactions to install two different functional groups across a double bond. For instance, a sulfonyl radical induced selenosulfonation of an olefin uses sodium p-toluenesulfinate as the sulfonyl radical source and a diselenide as a free radical acceptor. tandfonline.com

These radical-based methods are valued for their high functional group tolerance and the ability to proceed under mild reaction conditions, avoiding the harsh reagents often required in polar reactions. wikipedia.org

Intermediary Role in Complex Organic Molecule Synthesis

Beyond its specific applications in catalysis and radical chemistry, sodium toluene-4-sulphinate dihydrate serves as a fundamental and versatile intermediate for synthesizing a broad range of more complex organic molecules. americanelements.comnuomengchemical.com It is an important raw material for producing various organosulfur compounds, including those with applications as pharmaceuticals, dyes, and resins. nuomengchemical.comchemodex.com

Its utility as a building block stems from its role as a nucleophile or as a precursor to the electrophilic "Ts" (tosyl) group, enabling the formation of C–S, N–S, and S–S bonds. rsc.org

Synthesis of Sulfonamides : Sodium p-toluenesulfinate can be coupled with various primary and secondary amines under oxidative conditions to furnish sulfonamides. rsc.org This reaction is significant as the sulfonamide functional group is a well-known pharmacophore present in many antibacterial drugs and other therapeutic agents.

Synthesis of Thiosulfonates : The reaction of the sulfinate with thiols or disulfides, often under copper or iron catalysis, provides an efficient route to both symmetrical and unsymmetrical thiosulfonates. rsc.org

Synthesis of Vinyl Sulfones : As mentioned previously, the reaction with alkenes and alkynes leads to vinyl sulfones. These compounds are valuable Michael acceptors and dienophiles in cycloaddition reactions, making them useful intermediates for further molecular elaboration. rsc.org

Synthesis of Heterocyclic Compounds : The compound is cited as an important intermediate for the synthesis of various heterocyclic compounds, which form the core of many natural products and pharmaceuticals. nuomengchemical.combloomtechz.com

Mechanistic Investigations of Sodium Toluene 4 Sulphinate Dihydrate Reactions

Elucidation of Reaction Pathways and Intermediate Species

The versatility of sodium toluene-4-sulphinate as a reagent stems from its ability to participate in multiple reaction pathways, often involving the generation of highly reactive intermediates. Elucidating these pathways requires a combination of experimental techniques, including spectroscopic analysis, isotopic labeling, and trapping experiments.

The confirmation of transient intermediates is a cornerstone of mechanistic investigation. In reactions involving sodium toluene-4-sulphinate, both ionic and neutral intermediates have been proposed and verified. For instance, in the photocatalyzed divergent functionalization of styrenes with CO2 and sodium p-toluenesulfinate, the formation of a key benzylic anionic intermediate was confirmed through isotopic labeling studies. When the reaction was conducted in the presence of deuterated methanol (B129727) (CD3OD), the product was found to be deuterated at the α-sulfone carbon, providing clear evidence for the existence of a carbanionic species prior to carboxylation.

In other contexts, such as the widely used Andersen-Solladié synthesis of chiral sulfoxides, sodium p-toluenesulfinate is converted into an intermediate p-toluenesulfinyl chloride. This is achieved by reacting the sulfinate salt with an activating agent like thionyl chloride. The resulting sulfinyl chloride is a crucial intermediate that is then reacted with a chiral alcohol, such as (–)-menthol, to form a diastereomeric mixture of sulfinate esters. This stepwise process, proceeding through a confirmed covalent intermediate, is fundamental to the field of asymmetric synthesis.

Sodium p-toluenesulfinate is a well-established precursor to the p-toluenesulfonyl radical (p-TolSO2•), a key intermediate in numerous sulfonylation reactions. researchgate.netresearchgate.net The generation of this radical can be initiated through various methods, including single electron transfer (SET) to a photoexcited catalyst or reaction with a chemical oxidant. researchgate.net

Unambiguous evidence for the formation of these sulfonyl radicals comes from radical trapping experiments. The stable nitroxide radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is frequently employed for this purpose. nih.govresearchgate.net In reactions where the formation of a p-toluenesulfonyl radical is proposed, the addition of TEMPO to the reaction mixture leads to the formation of a stable adduct. The detection of this adduct, typically via mass spectrometry, confirms the presence of the transient radical intermediate and validates the proposed radical pathway. researchgate.net For example, in photocatalyzed reactions, the addition of TEMPO has been shown to completely inhibit product formation, which is a strong indicator that a radical mechanism is operative. nih.govacs.org

The table below summarizes the effect of adding a radical trap in a typical reaction involving the generation of sulfonyl radicals.

| Reaction Condition | Observation | Mechanistic Implication |

| Standard Reaction | Product Formation | Reaction proceeds as expected. |

| Reaction + TEMPO | No Product Formation; TEMPO-Adduct Detected | Confirms the intermediacy of a radical species. researchgate.net |

The toluene-4-sulfinate anion is an effective nucleophile and can participate in polar reactions, most notably nucleophilic substitution reactions (SN2). masterorganicchemistry.comlibretexts.org In these reactions, the sulfinate anion displaces a leaving group on an electrophilic carbon center. The reaction proceeds via a concerted, single-step mechanism involving a backside attack on the substrate. masterorganicchemistry.com This mechanism leads to a predictable inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.com

The toluene-4-sulfinate anion is an ambident nucleophile, meaning it has two potential nucleophilic sites: the sulfur atom and the oxygen atoms. The site of attack determines the nature of the product.

S-attack: Nucleophilic attack via the lone pair on the sulfur atom results in the formation of a sulfone (C-SO2R). This is the most common pathway when reacting with alkyl halides.

O-attack: Nucleophilic attack via one of the oxygen atoms leads to the formation of a sulfinate ester (C-OSO-R).

The outcome of the reaction (S- vs. O-alkylation) is influenced by factors such as the nature of the electrophile, the solvent, and the counter-ion, consistent with Hard and Soft Acid and Base (HSAB) theory. Generally, reaction with soft electrophiles (like alkyl halides) favors attack by the soft sulfur atom, leading to sulfones.

Kinetic Studies of Reactions Involving Sodium Toluene-4-Sulphinate Dihydrate

Kinetic studies provide quantitative data on reaction rates, offering deep insights into reaction mechanisms. For reactions involving sodium toluene-4-sulphinate, these studies focus on how the rate is affected by the concentrations of reactants, catalysts, and other species.

Rate = k[Substrate][C₇H₇SO₂⁻]

This relationship signifies that the rate-determining step is bimolecular, involving the collision of both the nucleophile and the substrate, which is the defining characteristic of the SN2 pathway. libretexts.org

For more complex, often catalyzed, reactions that proceed via radical pathways, the kinetic analysis can be more intricate. The rate may show a fractional-order dependence on the concentration of the sulfinate salt or the substrate, indicating a multi-step mechanism where the formation of the key radical intermediate may be reversible or part of a pre-equilibrium. For example, in photocatalyzed reactions, the rate may also depend on the light intensity and the concentration of the photocatalyst. While specific kinetic data for many reactions of sodium toluene-4-sulphinate are dispersed throughout specialized literature, the principles of chemical kinetics remain the primary tool for distinguishing between proposed mechanistic pathways.

Stereochemical Aspects and Mechanistic Insights into Asymmetric Induction

Sodium toluene-4-sulphinate is a critical starting material in asymmetric synthesis, primarily through its conversion into chiral sulfinyl compounds which are then used to control stereochemistry in subsequent transformations. researchgate.net The key to this application is the creation of a stereogenic center at the sulfur atom.

The Andersen-Solladié synthesis is a landmark method for preparing enantiopure sulfinate esters. researchgate.net In this procedure, sodium p-toluenesulfinate is first converted to p-toluenesulfinyl chloride. This achiral intermediate is then reacted with a chiral alcohol, such as (1R,2S,5R)-(-)-menthol. This reaction produces a pair of diastereomeric menthyl p-toluenesulfinate esters, which differ in their configuration at the newly formed sulfur stereocenter.

These diastereomers possess different physical properties and can be separated by fractional crystallization. The isolated, enantiopure sulfinate ester can then be reacted with an organometallic reagent (e.g., a Grignard reagent). This step proceeds as a nucleophilic substitution at the sulfur atom, occurring with complete inversion of configuration, to yield a chiral sulfoxide. This process allows for the predictable and controlled synthesis of sulfoxides with high enantiomeric purity.

Furthermore, chiral N-sulfinylimines derived from these sulfinates serve as powerful chiral auxiliaries for the asymmetric synthesis of amines and amino acids. acs.org The addition of nucleophiles to the C=N bond is highly diastereoselective, with the stereochemical outcome being directed by the bulky and stereochemically defined p-toluenesulfinyl group. After the addition, the sulfinyl auxiliary can be readily cleaved under mild acidic conditions.

The table below shows representative data for the diastereoselective addition of a nucleophile to an imine derived from a chiral p-toluenesulfinamide.

| Nucleophile | Substrate | Diastereomeric Ratio (d.r.) | Reference |

| Allylmagnesium bromide | (S)-N-Benzylidene-p-toluenesulfinamide | >98:2 | acs.org |

| Vinylmagnesium bromide | (S)-N-Benzylidene-p-toluenesulfinamide | 95:5 | acs.org |

| Phenylmagnesium bromide | (S)-N-Benzylidene-p-toluenesulfinamide | 94:6 | acs.org |

This high degree of stereocontrol underscores the importance of mechanistic understanding in harnessing reagents like sodium toluene-4-sulphinate for the precise construction of chiral molecules.

Structural Analysis and Crystallography of Sodium Toluene 4 Sulphinate Dihydrate

Single-Crystal X-ray Diffraction Studies of Hydrates

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides detailed, three-dimensional information about the atomic arrangement in a crystalline solid, including unit cell dimensions, bond lengths, and bond angles. chemicalbook.com While specific crystallographic data for the dihydrate form of sodium toluene-4-sulphinate is not extensively detailed in the primary literature, a comprehensive study of the closely related sodium p-toluenesulfinate tetrahydrate provides significant insight into the structural characteristics of this family of compounds. researchgate.netmdpi.com The following analysis is based on the findings for the tetrahydrate form (Na⁺·C₇H₇O₂S⁻·4H₂O), which serves as an excellent proxy for understanding the molecular and supramolecular features relevant to its hydrated forms. researchgate.net

The toluene-4-sulphinate anion (CH₃C₆H₄SO₂⁻) is the core organic component of the title compound. In the crystalline state of the tetrahydrate, the geometry around the sulfur atom is a key feature. Including the lone pair of electrons on the sulfur atom, the arrangement is described as pseudo-tetrahedral. researchgate.netmdpi.com The experimentally determined bond angles involving the sulfur atom (O-S-O and O-S-C) span a range from 102.23(6)° to 110.04(6)°, deviating slightly from a perfect tetrahedral geometry. researchgate.net

The conformation of the anion is not planar. The sulfinate group (-SO₂⁻) is twisted relative to the plane of the aromatic toluene (B28343) ring. The least-squares planes defined by the atoms of the aromatic system and the SOO group intersect at a significant angle of 64.47(6)°. mdpi.com This twisted conformation is a critical aspect of its three-dimensional structure and influences how the anions pack within the crystal lattice.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.9432 (19) |

| b (Å) | 6.1825 (7) |

| c (Å) | 12.2668 (15) |

| β (°) | 100.166 (5) |

| **Volume (ų) ** | 1190.1 (2) |

| Z | 4 |

Crystal data for Sodium p-toluenesulfinate tetrahydrate at T = 200 K. researchgate.net

The crystal structure of hydrated sodium toluene-4-sulphinate is extensively stabilized by a network of hydrogen bonds, primarily involving the water molecules of hydration and the oxygen atoms of the sulfinate group. researchgate.net In the tetrahydrate, the water molecules and the sulfinate oxygen atoms act as both hydrogen bond donors and acceptors, creating a robust, three-dimensional architecture. mdpi.com

These interactions follow the general pattern of O—H⋯O, where hydrogen atoms from the water molecules form strong bonds with the oxygen atoms of the sulfinate groups on neighboring anions. mdpi.com This intricate network is crucial for the stability of the crystal lattice and connects the ionic and organic components into a cohesive whole. Each of the sulfinate oxygen atoms acts as a multifold acceptor, participating in several hydrogen bonds simultaneously. researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| O3—H31···O1 | 0.86(2) | 2.00(2) | 2.855(2) | 173(2) |

| O3—H32···O2 | 0.85(2) | 1.99(2) | 2.831(2) | 170(2) |

| O4—H41···O2 | 0.86(2) | 2.01(2) | 2.857(2) | 169(2) |

| O5—H51···O1 | 0.85(2) | 2.10(2) | 2.922(2) | 162(2) |

Selected hydrogen bond geometry for Sodium p-toluenesulfinate tetrahydrate. mdpi.com

In addition to hydrogen bonding, weaker non-covalent interactions involving the aromatic ring of the toluene-4-sulphinate anion play a role in the crystal packing. An intermolecular O—H···π interaction is observed in the structure of the tetrahydrate. researchgate.net This occurs where a hydrogen atom from a water molecule interacts with the electron cloud of the aromatic ring system of a nearby anion.

While extensive π-π stacking is not the dominant packing feature, the arrangement of the aromatic rings is still a notable characteristic. The shortest distance found between the centroids of two adjacent aromatic systems in the tetrahydrate crystal structure is 5.5359(11) Å. mdpi.com This distance is outside the typical range for strong π-π stacking, indicating that direct aromatic stacking interactions are weak and that the crystal packing is more significantly influenced by the hydrogen bonding and ionic interactions.

A defining feature of the sodium p-toluenesulfinate tetrahydrate crystal structure is the formation of one-dimensional polymeric chains. mdpi.com The sodium cations are coordinated by six water molecules in a distorted octahedral geometry. researchgate.net Two of these water molecules act as bridging ligands, connecting adjacent sodium cations. This bridging results in the formation of an infinite "sodium-aqua-polymer" chain that extends along the crystallographic b-axis. mdpi.com

The toluene-4-sulphinate anions are positioned alongside these inorganic polymeric chains and are linked to them through the extensive hydrogen bonding network described previously. This arrangement creates a structure where inorganic, water-mediated chains are decorated with organic anions, resulting in a stable and highly organized supramolecular assembly.

Polycrystalline X-ray Diffraction Analysis of Related Solid Forms

Polycrystalline X-ray diffraction, also known as powder X-ray diffraction (PXRD), is a versatile technique used to identify crystalline phases and analyze the structure of bulk materials. mdpi.com Unlike SCXRD, which requires a well-ordered single crystal, PXRD can be performed on a microcrystalline powder, providing a characteristic "fingerprint" of a specific solid form. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to a particular crystal structure.

For hydrated salts, PXRD is particularly useful for distinguishing between different hydrate (B1144303) forms (e.g., dihydrate vs. tetrahydrate) and for monitoring phase transitions that may occur upon dehydration or rehydration. mdpi.com While detailed single-crystal data exists for the tetrahydrate of sodium toluene-4-sulphinate, specific PXRD patterns for the dihydrate or other solid forms are not widely reported in the surveyed scientific literature. A comparative PXRD analysis of the different hydrates would be instrumental in confirming their phase purity and identifying the distinct lattice spacings that characterize each form.

Influence of Additives on Crystal Growth and Morphology

The process of crystallization from a solution can be significantly influenced by the presence of foreign substances, often referred to as additives or impurities. researchgate.net These substances, even in trace amounts, can alter the nucleation rate, growth kinetics, and final morphology (habit) of the resulting crystals. The effect of an additive is highly specific and depends on the nature of the interactions between the additive and the different faces of the growing crystal.

Nucleation Parameters and Interfacial Tension

Specific experimental data on the nucleation parameters and interfacial tension of sodium toluene-4-sulphinate dihydrate are not extensively reported in the scientific literature. However, general principles of crystallization can be applied to understand these properties.

Nucleation is the initial step in crystallization, where molecules in a supersaturated solution arrange into a stable crystalline lattice. The rate of nucleation is influenced by factors such as supersaturation, temperature, presence of impurities, and the interfacial tension between the crystal and the solution.

The interfacial tension (or surface energy) is a measure of the energy required to create a new surface. For a crystal growing from a solution, this is the energy of the interface between the solid crystal face and the liquid solution. A lower interfacial tension generally leads to a lower energy barrier for nucleation, thus promoting crystallization.

For organic salts like this compound, the interfacial tension is expected to be anisotropic, meaning it will vary for different crystal faces. This anisotropy is a key factor in determining the crystal habit, or the external shape of the crystal. Faces with lower interfacial tension will grow more slowly and will be more prominent in the final crystal morphology.

| Parameter | General Description |

|---|---|

| Nucleation Rate | Dependent on supersaturation, temperature, and interfacial tension. Higher supersaturation generally increases the nucleation rate. |

| Interfacial Tension (γ) | The excess free energy per unit area of the crystal-solution interface. Influences the critical nucleus size and nucleation barrier. |

| Critical Nucleus Size (r*) | The minimum size a crystalline cluster must attain to be stable and grow. Inversely proportional to the logarithm of the supersaturation. |

| Induction Time | The time elapsed before the appearance of detectable crystals in a supersaturated solution. Inversely related to the nucleation rate. |

Assessment of Crystal Quality and Defect Structures

The quality of this compound crystals is crucial for many of its applications. High-quality crystals are characterized by a well-defined morphology, high purity, and a low density of defects.

Qualitative descriptions from synthetic procedures indicate that this compound can be obtained as "large, flat, transparent crystals". orgsyn.org This suggests that under controlled crystallization conditions, it is possible to grow crystals of good optical quality.

Crystal defects are imperfections in the regular arrangement of atoms in a crystal lattice. These can be classified based on their dimensionality:

Point defects: These are zero-dimensional defects and include vacancies (a missing atom or ion), interstitials (an atom or ion in a non-lattice site), and substitutional impurities (a foreign atom or ion replacing a lattice atom or ion).

Line defects (dislocations): These are one-dimensional defects that represent a line of misaligned atoms. They can significantly impact the mechanical properties of the crystal.

Planar defects (grain boundaries and stacking faults): These are two-dimensional defects that separate regions of the crystal with different orientations or stacking sequences.

The presence of defects can affect the physical and chemical properties of the crystals, including their mechanical strength, optical transparency, and dissolution rate. The assessment of crystal quality and the characterization of defect structures can be performed using a variety of techniques:

| Defect Type | Description | Potential Impact |

|---|---|---|

| Vacancies | Missing sodium ions, toluene-4-sulphinate anions, or water molecules from their lattice positions. | Can affect density and thermal properties. |

| Interstitial Defects | Atoms or molecules occupying positions between regular lattice sites. | Can cause lattice strain. |

| Substitutional Impurities | Foreign ions or molecules replacing the constituent ions or molecules of the crystal. | Can alter the physical and chemical properties of the crystal. |

| Dislocations | Line defects in the crystal lattice. | Can act as preferential sites for dissolution or further growth. |

| Inclusions | Pockets of solvent or impurities trapped within the growing crystal. | Can reduce the overall purity and optical clarity of the crystal. |

While specific studies on the defect structures in this compound are not available, it is expected that, like other organic salts grown from solution, the crystal quality will be highly dependent on the crystallization conditions, such as the rate of cooling, the level of supersaturation, and the purity of the starting materials.

Computational and Theoretical Studies of Sodium Toluene 4 Sulphinate Dihydrate

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic nature of a molecule. Methods like DFT, particularly with hybrid functionals such as B3LYP and appropriate basis sets (e.g., 6-311G+(d,p)), are widely used for their balance of accuracy and computational cost in studying moderately sized organic molecules and their ions. nih.gov

The electron density distribution reveals how electrons are shared among atoms in a molecule, highlighting regions that are electron-rich or electron-poor. This distribution is crucial for understanding a molecule's reactivity, intermolecular interactions, and physical properties. A key tool for visualizing this is the Molecular Electrostatic Potential (MEP) map. chemedx.orglibretexts.org

For the p-toluenesulfinate anion, the core component of sodium toluene-4-sulphinate, the MEP map is expected to show distinct regions of charge localization. The highest negative electrostatic potential (electron-rich regions, typically colored red or yellow) would be concentrated around the two oxygen atoms of the sulfinate group (-SO₂⁻). chemedx.org This significant accumulation of electron density makes the oxygen atoms the primary sites for electrophilic attack and coordination with cations like Na⁺.

Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive electrostatic potential (electron-poor regions, colored blue), making them susceptible to nucleophilic interactions. The aromatic ring itself would display a nuanced potential surface, with the π-system creating a region of negative potential above and below the plane of the ring, a characteristic feature of aromatic compounds. computationalscience.orgnih.gov This charge distribution governs how the anion interacts with the sodium cation and water molecules in the dihydrate crystal lattice.

Table 1: Predicted Electrostatic Potential Characteristics of the p-Toluenesulfinate Anion

| Molecular Region | Predicted Electrostatic Potential | Chemical Implication |

|---|---|---|

| Sulfinate Oxygen Atoms | Strongly Negative | Primary site for electrophilic attack and ionic bonding (Na⁺) |

| Aromatic Ring (π-system) | Negative (above/below plane) | Site for π-π stacking and electrophilic aromatic substitution |

| Aromatic & Methyl Protons | Positive | Susceptible to nucleophilic interaction |

| Sulfur Atom | Moderately Positive | Shielded by oxygen atoms but can act as an electrophilic center |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govthaiscience.info The energy and spatial distribution of these orbitals provide insight into the molecule's ability to act as an electron donor or acceptor.

For the p-toluenesulfinate anion, the HOMO is anticipated to be primarily located on the sulfinate group, with significant contributions from the p-orbitals of the oxygen atoms and the lone pair on the sulfur atom. This localization signifies that the anion's nucleophilicity and its ability to undergo single-electron transfer (SET) to form a radical originate from this functional group. researchgate.netrsc.org

The LUMO, in contrast, is expected to be a π* (antibonding) orbital distributed over the aromatic ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap, ΔE) is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior.

Table 2: Representative Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is instrumental in elucidating complex reaction mechanisms by mapping the energetic landscape that connects reactants to products. This involves identifying stable intermediates and, crucially, the high-energy transition states that control the reaction rate.

A transition state (TS) represents a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu Computationally, a TS is verified by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.comresearchgate.net

A key reaction of sulfinates is their oxidation to sulfonyl radicals (RSO₂•), which are valuable intermediates in organic synthesis. nih.gov This process can be initiated by single-electron transfer. Computational studies on related reactions, such as the homolytic fission of sulfinyl sulfones (formed in situ from sodium p-toluenesulfinate), have successfully characterized the transition states involved. nih.gov For example, DFT calculations have been used to determine the Gibbs free energy of activation (ΔG‡) for radical addition and coupling steps, providing a quantitative basis for observed reaction outcomes and stereoselectivity. nih.gov

Table 3: Example of Calculated Activation Energies for a Reaction Involving a p-Toluenesulfinate Derivative

| Reaction Step | Transition State | Calculated ΔG‡ (kcal/mol) | Description |

|---|---|---|---|

| Sulfinyl Radical Approach | TS2 | 18.5 | Approach of a sulfinyl radical to a vinyl radical intermediate |

| Stereoisomer Formation | TS6 | 22.4 | Higher energy pathway leading to an unobserved stereoisomer |

Data derived from a mechanistic study on sulfinyl sulfones generated from sodium p-toluenesulfinate. nih.gov

A Potential Energy Surface (PES) provides a complete energetic map of a chemical reaction, illustrating the relative energies of reactants, intermediates, transition states, and products. nih.gov By exploring the PES, chemists can predict the most likely reaction pathway.

For the oxidation of the p-toluenesulfinate anion to the p-toluenesulfonyl radical, a simplified PES would describe the energy changes as an electron is removed from the anion. The key points on this surface are:

Reactant Minimum: The stable, solvated p-toluenesulfinate anion.

Transition State: The geometry at the energetic barrier for electron transfer. The energy of this state determines the reaction rate.

Product Minimum: The p-toluenesulfonyl radical and a free electron.

Mechanistic studies often propose detailed reaction pathways based on such explorations. For instance, in the oxysulfonylation of alkynes, it is proposed that sodium sulfinate is first converted to sulfinic acid, which then generates a sulfonyl radical under heating. mdpi.com Each step in this proposed mechanism—protonation, condensation, and homolytic cleavage—corresponds to a specific path on a multi-dimensional PES.

Modeling of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, serving as a powerful tool for structure verification and interpretation of experimental data.

Harmonic vibrational frequency calculations using DFT can predict the positions of major absorption bands in Infrared (IR) and Raman spectra. nih.govnih.gov While absolute computed frequencies may differ from experimental values due to anharmonicity and environmental effects, they are often systematically scaled to achieve excellent agreement. researchgate.net Such calculations allow for the confident assignment of complex vibrational spectra. For sodium p-toluenesulfinate, key predicted vibrations would include the symmetric and asymmetric S=O stretching modes, C-S stretching, and various aromatic ring vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy. github.iofrontiersin.org These calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts are invaluable for assigning complex spectra, distinguishing between isomers, and confirming molecular structures.

Table 4: Key Spectroscopic Features and Their Theoretical Basis for Sodium Toluene-4-sulphinate

| Spectroscopy Type | Key Features | Computational Approach |

|---|---|---|

| Infrared (IR) | Strong S=O stretching bands (~950-1050 cm⁻¹), Aromatic C-H and C=C bands | DFT frequency calculations (e.g., B3LYP/6-311G+(d,p)) with scaling factors |

| Raman | Strong aromatic ring breathing modes, Symmetric S=O stretch | DFT frequency and intensity calculations |

| ¹H NMR | Aromatic protons (AA'BB' system, ~7.2-7.8 ppm), Methyl protons (~2.4 ppm) | GIAO or CSGT methods to compute nuclear magnetic shielding constants |

| ¹³C NMR | Aromatic carbons (~125-145 ppm), Methyl carbon (~21 ppm) | GIAO or CSGT methods to compute nuclear magnetic shielding constants |

Crystal Packing and Intermolecular Interaction Simulations

The crystal structure of sodium p-toluenesulfinate tetrahydrate provides the fundamental data for any simulation of its crystal packing and intermolecular forces. nih.govresearchgate.net In the absence of specific simulation studies for the dihydrate, the analysis of the tetrahydrate's experimentally determined structure offers significant insights into the dominant interactions that would be modeled in a computational study.

Key Structural Features from Experimental Data

The sodium cation is coordinated by six water molecules, forming an octahedral [Na(H₂O)₆]⁺ complex. researchgate.net These hydrated sodium complexes are then linked by bridging water molecules, creating a polymeric chain along the crystallographic b-axis. researchgate.net This arrangement highlights the crucial role of the water molecules in the crystal lattice's cohesion.

Hydrogen Bonding Network

A dominant feature of the crystal structure is the extensive network of O—H⋯O hydrogen bonds. nih.govresearchgate.net The water molecules act as both donors and acceptors, connecting the sodium cations and linking to the oxygen atoms of the sulfinate group. nih.govresearchgate.net The oxygen atoms of the sulfinate group act as multifold acceptors for these hydrogen bonds. researchgate.net

Table 1: Hydrogen-Bond Geometry in Sodium p-Toluenesulfinate Tetrahydrate (Based on experimental data from Betz & Gerber, 2011) researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |

| O3—H3A···O6¹ | 0.84(3) | 2.01(3) | 2.844(2) | 172(2) |

| O3—H3B···O1² | 0.84(3) | 2.00(3) | 2.822(2) | 166(2) |

| O4—H4A···O2³ | 0.85(3) | 1.99(3) | 2.833(2) | 172(2) |

| O4—H4B···O5⁴ | 0.85(3) | 2.02(3) | 2.859(2) | 170(2) |

| O5—H5A···O1⁵ | 0.84(3) | 2.06(3) | 2.880(2) | 167(2) |

| O6—H6A···O2⁶ | 0.84(3) | 2.02(3) | 2.855(2) | 174(2) |

| O6—H6B···Cg⁷ | 0.84(3) | 2.58(3) | 3.391(2) | 163(2) |

| Symmetry codes apply to the crystallographic data. | ||||

| Cg represents the centroid of the C1–C6 aromatic ring. |

O—H⋯π Interactions

In addition to the strong hydrogen bonds, a weaker but significant intermolecular O—H⋯π interaction is observed. nih.govmdpi.comresearchgate.net One of the hydrogen atoms of a water molecule forms a hydrogen bond with the π-system of the toluene (B28343) ring. researchgate.net This type of interaction, while less energetic than conventional hydrogen bonds, plays a vital role in the orientation and stabilization of molecules in the crystal lattice.

Simulating Intermolecular Interactions: A Theoretical Perspective

Computational chemistry provides tools to analyze and quantify the interactions observed in the experimental crystal structure.

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net In the context of crystal packing, DFT calculations can be used to optimize molecular geometries, calculate interaction energies between molecules, and analyze the nature of the chemical bonds. For a system like sodium toluene-4-sulphinate hydrate (B1144303), DFT could be employed to calculate the binding energies of the water molecules to the sodium ion and the toluene-4-sulphinate anion, as well as the energies of the various hydrogen bonds and the O—H⋯π interaction. This would provide a quantitative measure of the stability conferred by each type of interaction to the crystal lattice.

Table 2: Crystallographic Data for Sodium p-Toluenesulfinate Tetrahydrate (Based on experimental data from Betz & Gerber, 2011) nih.gov

| Parameter | Value |

| Chemical Formula | Na⁺·C₇H₇O₂S⁻·4H₂O |

| Formula Weight | 250.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.9432 (19) |

| b (Å) | 6.1825 (7) |

| c (Å) | 12.2668 (15) |

| β (°) | 100.166 (5) |

| Volume (ų) | 1190.1 (2) |

| Z | 4 |

| Temperature (K) | 200 |

Future Research Directions and Perspectives on Sodium Toluene 4 Sulphinate Dihydrate

Development of Novel Synthetic Methodologies for Related Sulfinate Derivatives

The synthesis of sulfinate esters and other derivatives is a cornerstone of organosulfur chemistry, and future research will undoubtedly focus on creating more efficient, sustainable, and versatile synthetic routes. A promising approach involves the in situ generation of reactive intermediates. For instance, the reaction of p-toluenesulfinic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) generates a sulfinylimidazole intermediate, which readily reacts with a variety of alcohols to form sulfinate esters in high yields. organic-chemistry.org This metal-free method is notable for its mild conditions and the spontaneous release of carbon dioxide, indicating rapid formation of the reactive species. organic-chemistry.org

Expansion of Catalytic Applications in Sustainable Chemistry

The principles of green chemistry are increasingly influencing the design of chemical processes, and sodium toluene-4-sulphinate and its analogues are expected to play a more significant role as catalysts in sustainable synthesis. While the dihydrate form is a well-known reagent, related compounds like p-toluenesulfonic acid (p-TSA) have demonstrated considerable potential as reusable and environmentally benign catalysts. rsc.orgrsc.org For example, p-TSA has been effectively used in the hydrolysis of waste polyethylene (B3416737) terephthalate (B1205515) (PET), showcasing its utility in recycling and waste valorization. rsc.org

Future research will likely explore the catalytic activity of sodium toluene-4-sulphinate itself in a broader range of organic transformations. Its potential as a mild, solid-phase catalyst could be exploited in reactions conducted in aqueous media or under solvent-free conditions, aligning with the goals of sustainable chemistry. researchgate.netnih.gov Investigations into its application in multicomponent reactions, which enhance atom economy by combining several synthetic steps into a single operation, are also a promising avenue. researchgate.net The development of heterogeneous catalytic systems, where the sulfinate is immobilized on a solid support, would further enhance its recyclability and ease of separation, contributing to the development of cleaner and more cost-effective chemical processes. researchgate.net

Exploration of New Reactivity Modes and Unprecedented Synthetic Transformations

The rich reactivity of sulfinates, including their ability to act as nucleophiles, electrophiles, and radical precursors, provides a fertile ground for discovering new synthetic transformations. rsc.org A notable area of future exploration is the divergent reactivity of sulfinates, which can be controlled by external stimuli such as light. nih.gov For example, the reaction of sulfinates with N-amidopyridinium salts can lead to direct C4-sulfonylation under basic conditions. nih.gov However, upon exposure to visible light, the formation of an electron donor-acceptor complex facilitates the generation of sulfonyl radicals, enabling three-component reactions with alkenes to produce β-pyridyl alkyl sulfones. nih.gov

This dual reactivity opens up possibilities for developing switchable catalytic systems where the reaction outcome can be selectively tuned by simply changing the reaction conditions. Future research will likely focus on uncovering other unprecedented reactivity modes by exploring different reaction partners, catalysts, and energy sources. The use of sulfinates in combination with transition metal catalysis or photoredox catalysis is expected to unlock novel pathways for carbon-sulfur bond formation and the synthesis of complex organosulfur compounds. nih.govrsc.org The exploration of sulfonyl radical-triggered cyclization and multicomponent reactions will also continue to be a significant area of research. rsc.org

Advanced Mechanistic Insights through In Situ Spectroscopy and High-Level Computational Chemistry

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Future research will increasingly rely on a combination of advanced spectroscopic techniques and high-level computational chemistry to elucidate the intricate details of reactions involving sodium toluene-4-sulphinate. In situ spectroscopy, such as real-time NMR and IR, will allow for the direct observation of reactive intermediates and the monitoring of reaction kinetics, providing invaluable data on reaction pathways.

Computational tools, particularly Density Functional Theory (DFT), will play a pivotal role in modeling reaction mechanisms, predicting transition state geometries, and calculating reaction energetics. researchgate.netmdpi.comresearchgate.netnih.govresearchgate.netmdpi.com DFT studies can provide insights into the role of solvents, catalysts, and substituents on reaction outcomes, guiding the optimization of reaction conditions. mdpi.comresearchgate.net For example, computational investigations have been used to understand the formation of intermediates in the arylation of sulfenamides and the regioselectivity of reactions involving sulfinates. researchgate.netresearchgate.net The synergy between in situ spectroscopic experiments and high-level computational modeling will be instrumental in unraveling complex reaction networks and accelerating the discovery of new synthetic transformations.

Design and Synthesis of Functional Materials Incorporating Toluene-4-Sulphinate Moieties

The incorporation of the toluene-4-sulphinate moiety into polymers and other materials is a relatively underexplored area with significant potential. Sodium p-toluenesulfinate is already used as an intermediate in the production of pharmaceuticals, dispersal dyes, and fluorescent pigments, highlighting the utility of the toluenesulfinate group in conferring specific properties to molecules. adipogen.com Future research is expected to focus on the deliberate design and synthesis of functional materials where the toluene-4-sulphinate unit plays a key structural or functional role.

For instance, polymers containing sulfinate groups could exhibit interesting properties such as ion-exchange capabilities, thermal stability, or specific reactivity, making them suitable for applications in separation technologies, catalysis, or as responsive materials. The sulfinate group could also be used as a versatile handle for the post-polymerization modification of materials, allowing for the introduction of a wide range of functional groups. Furthermore, the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) incorporating toluene-4-sulphinate ligands could lead to materials with unique catalytic, sensing, or gas storage properties.

Review of Emerging Trends in Organosulfur Chemistry Relevant to Sodium Toluene-4-Sulphinate Dihydrate